2-(2-Formylphenyl)phenol
Description
2-(2-Formylphenyl)phenol is a bifunctional aromatic compound featuring a phenolic hydroxyl group and an aldehyde moiety on adjacent phenyl rings. This structure enables diverse reactivity, including participation in Schiff base formation, nucleophilic additions, and coordination chemistry. It serves as a key intermediate in synthesizing heterocyclic compounds such as isoquinolinates and Mannich bases, which exhibit biological activities .
The compound has been utilized in medicinal chemistry for developing prodrugs and enzyme inhibitors. For example, 2-formylphenyl esters derived from this scaffold act as aspirin prodrugs, undergoing hydrolysis to release active metabolites . Additionally, derivatives like 2-(2-Formylphenyl)acetic acid demonstrate antiviral and antitumor properties by inhibiting viral DNA polymerase and interacting with γ-secretase .
Properties
IUPAC Name |
2-(2-hydroxyphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)15/h1-9,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLZLVXOMJFVNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40575383 | |
| Record name | 2'-Hydroxy[biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40575383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67608-60-0 | |
| Record name | 2'-Hydroxy[biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40575383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(2-Formylphenyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is mild, green, and highly efficient, providing very good to excellent yields without the need for chromatographic purification . Another method involves nucleophilic aromatic substitution of aryl halides, which requires specific conditions and reagents .
Chemical Reactions Analysis
2-(2-Formylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents like H₂O₂, oxone, and organic hypervalent iodine.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols makes the aromatic ring highly reactive towards electrophilic aromatic substitution reactions.
Scientific Research Applications
2-(2-Formylphenyl)phenol is used in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme interactions and cellular processes.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(2-Formylphenyl)phenol involves its interaction with various molecular targets. Phenolic compounds, including this compound, can interfere with bacterial cell wall synthesis, DNA replication, and enzyme production . These interactions lead to increased sensitivity of bacterial cells to these compounds, making them effective antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares key structural and functional attributes of 2-(2-Formylphenyl)phenol and its analogs:
Pharmacokinetic and Toxicity Profiles
- 2-(2-Formylphenyl)acetic acid demonstrates favorable pharmacokinetics in plasma, likely due to interactions with γ-secretase inhibitors .
Biological Activity
2-(2-Formylphenyl)phenol, also known as salicylaldehyde derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique phenolic structure, which contributes to various biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide an in-depth overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H10O2, with a molecular weight of 210.22 g/mol. Its structure includes two phenolic rings and an aldehyde functional group, which are critical for its biological interactions.
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. In a study assessing the antibacterial efficacy of phenolic compounds, it was found that this compound showed notable inhibition of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
2. Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages revealed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Study:
In a controlled laboratory setting, macrophages treated with varying concentrations of this compound showed a dose-dependent decrease in cytokine levels compared to untreated controls. The findings suggest potential therapeutic applications in inflammatory diseases.
3. Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| A549 | 15 |
The compound's mechanism of action is thought to involve induction of apoptosis and cell cycle arrest in cancer cells.
The biological activity of this compound is attributed to its ability to interact with cellular targets. It is believed to modulate signaling pathways associated with inflammation and cancer progression by acting on specific receptors or enzymes involved in these processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
